4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid
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Overview
Description
4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid is a chemical compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a benzotriazole ring attached to a butanoic acid moiety. Benzotriazole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid typically involves the copper-catalyzed click reaction of azides with alkynes, a widely used method for constructing 1,2,3-triazole rings . The reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide or copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Reduced forms of the benzotriazole ring.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid involves its interaction with specific molecular targets. For example, it has been studied for its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft. This mechanism is relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid can be compared with other benzotriazole derivatives, such as:
4-(1H-1,2,4-Triazol-1-yl)butanoic acid: Similar in structure but with a different triazole ring, leading to different biological activities and chemical properties.
4-(1H-1,2,3-Triazol-1-yl)benzoic acid: Another benzotriazole derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other benzotriazole derivatives.
Properties
IUPAC Name |
4-(benzotriazol-1-yloxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10(15)6-3-7-16-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKIZWKJNQYMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2OCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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